molecular formula C30H39NO4 B14043095 (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate

(3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Cat. No.: B14043095
M. Wt: 477.6 g/mol
InChI Key: KOCSSQYJFGWBSW-DIIXFEDBSA-N
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Description

(3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, phenyl groups, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, introduction of the phenyl groups, and esterification with tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives with phenyl groups and tert-butyl esters. Examples include:

  • (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate analogs with different substituents on the phenyl rings.
  • Morpholine derivatives with different ester groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H39NO4

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl (3R,5R,6S)-3-methyl-3-oct-7-enyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C30H39NO4/c1-6-7-8-9-10-17-22-30(5)27(32)34-26(24-20-15-12-16-21-24)25(23-18-13-11-14-19-23)31(30)28(33)35-29(2,3)4/h6,11-16,18-21,25-26H,1,7-10,17,22H2,2-5H3/t25-,26+,30-/m1/s1

InChI Key

KOCSSQYJFGWBSW-DIIXFEDBSA-N

Isomeric SMILES

C[C@]1(C(=O)O[C@H]([C@H](N1C(=O)OC(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCC=C

Canonical SMILES

CC1(C(=O)OC(C(N1C(=O)OC(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCC=C

Origin of Product

United States

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